(S)-(-)-2-Hydroxy-N-methylsuccinimide
Overview
Description
(S)-(-)-2-Hydroxy-N-methylsuccinimide is a chiral compound with significant importance in various fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-2-Hydroxy-N-methylsuccinimide typically involves the enantioselective reduction of N-methylsuccinimide. One common method is the asymmetric reduction using chiral catalysts or chiral auxiliaries. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride in the presence of chiral ligands to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and hydrogen gas under controlled pressure and temperature to achieve the desired enantiomeric purity. The choice of catalyst and reaction conditions is crucial to ensure high yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-2-Hydroxy-N-methylsuccinimide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of N-methylsuccinimide or N-methylsuccinic acid.
Reduction: Formation of various reduced derivatives depending on the specific reducing agent and conditions.
Substitution: Formation of substituted derivatives with different functional groups replacing the hydroxyl group.
Scientific Research Applications
(S)-(-)-2-Hydroxy-N-methylsuccinimide has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: The compound is used in the production of chiral intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-(-)-2-Hydroxy-N-methylsuccinimide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the chiral center play crucial roles in its binding affinity and selectivity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
®-(+)-2-Hydroxy-N-methylsuccinimide: The enantiomer of (S)-(-)-2-Hydroxy-N-methylsuccinimide with different stereochemistry.
N-Methylsuccinimide: The parent compound without the hydroxyl group.
2-Hydroxy-N-methylglutarimide: A structurally similar compound with an additional methylene group.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(3S)-3-hydroxy-1-methylpyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-6-4(8)2-3(7)5(6)9/h3,7H,2H2,1H3/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKACWKSCREJEL-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C[C@@H](C1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306198 | |
Record name | (S)-N-Methylhydroxysuccinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601306198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104612-35-3 | |
Record name | (S)-N-Methylhydroxysuccinimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104612-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-N-Methylhydroxysuccinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601306198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(-)-2-Hydroxy-N-methylsuccinimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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